molecular formula C13H14N2O5 B6350947 1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 495384-02-6

1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B6350947
CAS No.: 495384-02-6
M. Wt: 278.26 g/mol
InChI Key: WRXPQFHZEHPQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione is a research compound with the molecular formula C13H14N2O5 and a molecular weight of 278.264. This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study biochemical pathways and interactions.

    Medicine: It is investigated for potential therapeutic applications.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents.

    4-Methoxybenzylamine derivatives: These compounds have the same substituent but different core structures. The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione core with the 4-methoxybenzylamine substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-10-4-2-9(3-5-10)8-14-13(18)20-15-11(16)6-7-12(15)17/h2-5H,6-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPQFHZEHPQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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